N-Benzoylserine methyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl (2S)-2-benzamido-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
OEWSGVFWOOIBLB-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzoylserine Methyl Ester
Established Synthetic Pathways
Traditional synthetic routes to N-Benzoylserine methyl ester typically involve a two-step process starting from L-serine: the esterification of the carboxylic acid group and the acylation of the amino group. The sequence of these steps can be varied to achieve the desired product.
Derivatization Approaches from L-Serine Precursors
A common and established pathway involves the initial esterification of L-serine to form L-serine methyl ester, which is then followed by N-benzoylation.
The first step, esterification, is frequently accomplished by reacting L-serine with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. It reacts with methanol to generate hydrochloric acid (HCl) in situ, which catalyzes the esterification. This process yields the hydrochloride salt of L-serine methyl ester in high yields, often around 98%. An alternative but similar method involves bubbling gaseous hydrochloric acid directly into a suspension of serine in anhydrous methanol.
In the second step, the L-serine methyl ester hydrochloride is acylated using benzoyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloride salt and the HCl generated during the acylation, driving the reaction to completion. This sequence provides the target N-benzoyl-L-serine methyl ester.
Esterification Techniques in the Context of N-Protected Amino Acids (e.g., N-Boc-Serine Methyl Ester)
When the amino group is protected prior to esterification, different techniques are required. The synthesis of N-Boc-L-serine methyl ester serves as an illustrative example of this approach. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions.
The synthesis begins with the protection of the amino group of L-serine. This is typically achieved by reacting L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium hydroxide (B78521), which yields N-Boc-L-serine.
Once the N-protected amino acid is formed, the carboxylic acid can be esterified. A standard method involves reacting N-Boc-L-serine with a methylating agent such as methyl iodide in a suitable solvent like dimethylformamide (DMF), with a mild base like potassium carbonate. This approach avoids the use of diazomethane (B1218177) and can proceed without significant racemization, yielding N-Boc-L-serine methyl ester in high yields (e.g., 86%). This demonstrates that the esterification can be performed efficiently while the amino group is masked, a principle applicable to the synthesis of various N-protected amino acid esters.
Contemporary Synthetic Strategies
Modern synthetic chemistry offers advanced reagents and methodologies that provide milder conditions, greater efficiency, and often circumvent the need for multiple protection-deprotection steps.
Application of Advanced Reagents for Methyl Ester Formation (e.g., Trimethylchlorosilane-Methanol Systems, Diazomethane)
Trimethylchlorosilane-Methanol Systems A particularly convenient and efficient method for the direct esterification of amino acids is the use of a trimethylchlorosilane (TMSCl) and methanol system. This approach allows for the one-pot synthesis of amino acid methyl ester hydrochlorides from the corresponding free amino acids in good to excellent yields at room temperature. The reaction is initiated by adding TMSCl to the amino acid in methanol, and upon completion, the product is isolated by simple evaporation of the solvent. This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids.
| Amino Acid | Yield (%) | Reference |
|---|---|---|
| Glycine (B1666218) | 98 | |
| L-Alanine | 97 | |
| L-Valine | 98 | |
| L-Leucine | 98 | |
| L-Isoleucine | 97 | |
| L-Phenylalanine | 98 | |
| L-Tyrosine | 95 | |
| L-Tryptophan | 96 | |
| L-Serine | 95 | |
| L-Proline | 98 |
Diazomethane Diazomethane (CH₂N₂) is a powerful and highly efficient reagent for the methylation of carboxylic acids, converting them into their corresponding methyl esters with molecular nitrogen as the only byproduct. The reaction is rapid, clean, and typically proceeds by dissolving the N-protected amino acid, such as N-Boc-serine or N-Carbobenzoxy L-Serine, in a solvent like diethyl ether and adding the diazomethane solution until the yellow color persists. While highly effective, diazomethane is also extremely toxic and explosive, which restricts its use to laboratory-scale synthesis and requires special handling precautions.
Methodologies for N-Benzoyl Serine Methyl Ester Synthesis
A contemporary approach to synthesizing N-benzoyl amino acid methyl esters combines modern esterification and acylation techniques. One such method first prepares the amino acid methyl ester intermediate using the mild TMSCl/methanol system. Following the formation of the L-serine methyl ester hydrochloride, the N-benzoylation is carried out. Instead of using benzoyl chloride, this method employs a direct coupling reaction between the amino ester and a benzoic acid derivative. This is achieved using a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This strategy offers a milder alternative to traditional acylation with acid chlorides.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of benign solvents, the development of catalytic reactions, and the maximization of atom economy.
A significant advancement in the green synthesis of N-benzoyl derivatives of amino acids is the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent. ijirset.com This method avoids the use of hazardous organic solvents and allows for high yields of the desired N-acyl amino acid. ijirset.com Another green approach is the use of water as a solvent for the N-acylation of amines, which has been shown to be effective and environmentally friendly. mdpi.com
Biocatalysis, as mentioned in the context of enantioselective synthesis, is inherently a green technology. Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure) in aqueous media, reducing energy consumption and the need for hazardous reagents. nih.govnih.gov Lipases and other hydrolases are particularly attractive for the synthesis of N-acyl amino acids due to their substrate specificity and ability to be recycled. nih.gov
Atom economy is another core principle of green chemistry that evaluates the efficiency of a chemical reaction in incorporating all reactant atoms into the final product. wikipedia.orgnih.gov Synthetic routes to this compound should be designed to maximize atom economy by minimizing the formation of byproducts. For example, direct N-acylation of serine methyl ester with benzoic acid or an ester, particularly in a catalytic process, would have a higher atom economy than a route involving protecting groups that are later removed.
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefits |
|---|---|---|
| Use of Greener Solvents | Employing water or recyclable solvents like PEG-400. ijirset.commdpi.com | Reduces volatile organic compound (VOC) emissions and solvent waste. |
| Catalysis | Utilizing enzymes (e.g., lipases) or recyclable catalysts. icm.edu.plnih.gov | Increases reaction efficiency, reduces waste, and allows for catalyst reuse. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the product. wikipedia.orgnih.gov | Minimizes waste generation and improves resource efficiency. |
| Use of Renewable Feedstocks | Starting from bio-derived serine. | Reduces reliance on fossil fuels. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic methods. nih.gov | Lowers energy consumption and associated environmental impact. |
Reaction Mechanisms and Chemical Transformations of N Benzoylserine Methyl Ester
Hydrolytic Reactivity Profiles
The ester group in N-Benzoylserine methyl ester is susceptible to hydrolysis under both acidic and basic conditions, proceeding through distinct mechanistic pathways.
The acid-catalyzed hydrolysis of this compound to N-benzoylserine and methanol (B129727) is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. chemistrysteps.comucalgary.ca The reaction is typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ucalgary.ca The mechanism, an example of an AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) reaction, involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (H₃O⁺). pearson.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.comyoutube.com
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. ucalgary.cayoutube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group. This is often facilitated by another water molecule or the conjugate base of the catalyst. This step converts the methoxy group into a good leaving group (methanol). youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol. youtube.com
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a water molecule to regenerate the acid catalyst and yield the final product, N-benzoylserine. youtube.com
Because all steps in this mechanism are reversible, the reaction's equilibrium can be shifted toward the products by using a large excess of water. chemistrysteps.com
Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process for converting this compound into the carboxylate salt of N-benzoylserine and methanol. chemistrysteps.comucoz.com The reaction is typically performed with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.commasterorganicchemistry.com The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.camasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. ucalgary.camasterorganicchemistry.com
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed N-benzoylserine (a carboxylic acid), which is acidic. masterorganicchemistry.com This fast, irreversible acid-base reaction produces methanol (CH₃OH) and the sodium or potassium salt of N-benzoylserine (a carboxylate). ucoz.commasterorganicchemistry.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Nucleophile | Water (weak) | Hydroxide Ion (OH⁻, strong) |
| Initial Step | Protonation of Carbonyl Oxygen | Nucleophilic attack on Carbonyl Carbon |
| Intermediate | Tetrahedral Intermediate (neutral/positive) | Tetrahedral Intermediate (anionic) |
| Leaving Group | Methanol (CH₃OH) | Methoxide Ion (CH₃O⁻) |
| Reversibility | Reversible | Irreversible |
| Final Product (before workup) | N-Benzoylserine + Methanol | N-Benzoylserine Carboxylate Salt + Methanol |
Nucleophilic Acyl Substitution Reactions
This compound can undergo aminolysis, a nucleophilic acyl substitution reaction with ammonia (B1221849) or a primary or secondary amine to form an N-substituted N-benzoylserinamide. youtube.com This transformation involves the substitution of the methoxy group (-OCH₃) of the ester with an amino group (-NHR or -NR₂).
The mechanism is initiated by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the ester. youtube.com This forms a zwitterionic tetrahedral intermediate. youtube.com Subsequently, a proton transfer can occur, followed by the collapse of the intermediate to expel the methoxide ion (CH₃O⁻). The methoxide ion then deprotonates the positively charged nitrogen to yield the final amide product and methanol. youtube.com The reaction is often slower than base-catalyzed hydrolysis and may require heating. The direct conversion of esters to amides is a valuable synthetic tool, avoiding the need to first hydrolyze the ester to a carboxylic acid. researchgate.net
Radical Chemistry and Hydrogen Atom Transfer Processes Involving Amino Acid Esters
The framework of this compound possesses C-H bonds that could potentially participate in radical reactions, specifically through hydrogen atom transfer (HAT) processes. acs.org In HAT, a free radical abstracts a hydrogen atom (a proton and an electron) from the substrate, generating a new radical species. mdpi.com The susceptibility of a particular C-H bond to abstraction is influenced by its bond dissociation energy (BDE); weaker C-H bonds are more readily abstracted. mdpi.com
For amino acid derivatives like this compound, C-H bonds adjacent to heteroatoms (oxygen and nitrogen) are activated and have lower BDEs. acs.org Therefore, the α-C-H bond (the carbon bearing the amino and ester groups) and the β-C-H bonds (on the carbon with the hydroxyl group) are potential sites for hydrogen abstraction. Studies on N-protected amino acids have shown that radicals can abstract hydrogen atoms from the α-C-H bonds. nih.gov The resulting carbon-centered radical could then engage in various synthetic transformations, such as C-C bond formation or functionalization. mdpi.com
Investigational Studies on Other Transformations
Beyond standard laboratory transformations, the reactivity of this compound has been explored in enzymatic systems. Research has shown that it can serve as a substrate for proteolytic enzymes like bromelain (B1164189) and papain, which catalyze the hydrolysis of the ester bond. nih.gov
The kinetics of the hydrolysis catalyzed by these two enzymes differ significantly. The papain-catalyzed reaction follows standard Michaelis-Menten kinetics. nih.gov In contrast, the hydrolysis by bromelain exhibits more complex behavior, suggesting a mechanism involving substrate activation, where the binding of more than one substrate molecule to the enzyme influences the catalytic rate. nih.gov These studies highlight the potential for stereoselective and condition-specific transformations of this compound using biocatalysts.
| Transformation | Reagents/Catalyst | Key Mechanistic Feature | Product Class |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (catalytic), H₂O | Protonation of C=O, attack by H₂O | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | OH⁻ (stoichiometric), H₂O | Attack by OH⁻, irreversible deprotonation | Carboxylate Salt |
| Aminolysis | Amine (e.g., RNH₂) | Nucleophilic attack by amine on C=O | Amide |
| Hydrogen Atom Transfer | Radical Initiator | Abstraction of H atom from C-H bond | Carbon-centered Radical |
| Enzymatic Hydrolysis | Enzymes (e.g., Papain, Bromelain) | Enzyme-substrate complex formation | Carboxylic Acid |
Cleavage Reactions of Methyl Esters
The cleavage of the methyl ester group in this compound is a fundamental chemical transformation, primarily achieved through hydrolysis. This reaction, which involves the splitting of the ester linkage by water, can be catalyzed by either an acid or a base. libretexts.org
Under acidic conditions, the hydrolysis of a methyl ester is the reverse of a Fischer esterification. The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, N-Benzoylserine, and regenerate the acid catalyst. This process is reversible and generally does not proceed to completion. libretexts.org
Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org In this reaction, a hydroxide ion (from a base like NaOH or KOH) directly attacks the carbonyl carbon of the ester. youtube.com This nucleophilic attack forms a tetrahedral intermediate, which then collapses to form the carboxylic acid and a methoxide ion. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt (e.g., sodium N-benzoylserinate) and methanol. libretexts.orgyoutube.com This final acid-base step drives the reaction to completion. youtube.com Enzymatic hydrolysis of similar peptide esters is also a common method for cleavage, offering high selectivity under mild conditions. nih.gov
Deamidation and Subsequent Esterification Reactions
The term "deamidation" typically refers to the hydrolysis of the side-chain amide of asparagine or glutamine. In the context of this compound, the analogous reaction is the cleavage of the N-benzoyl amide bond that links the benzoyl group to the serine's amino group. This amide bond is generally stable but can be hydrolyzed under more forceful conditions than those required for ester cleavage, such as heating with strong acid (e.g., 6 N HCl) or strong base. acs.orgnih.gov
Acid-catalyzed hydrolysis of the N-benzoyl amide bond involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. nih.gov This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield benzoic acid and serine methyl ester. nih.gov Studies on related N-acylated amino acid amides have shown that the stability of this amide bond can be influenced by the electronic properties of the acyl group. Electron-rich acyl groups can accelerate hydrolysis under mildly acidic conditions. acs.org Theoretical investigations using density functional theory on N-(o-carboxybenzoyl)-L-amino acids suggest that water molecules can act as both a catalyst and a reactant in the hydrolysis process. nih.gov
Kinetic and Mechanistic Investigations
Enzyme-Catalyzed Hydrolysis Kinetics of this compound (e.g., Bromelain, Papain)
N-Benzoyl-L-serine methyl ester serves as a substrate for cysteine proteases such as bromelain and papain, allowing for the investigation of their enzymatic kinetics. nih.gov
The hydrolysis of N-Benzoyl-L-serine methyl ester by papain follows standard Michaelis-Menten kinetics. At pH 7.0, 25.0°C, and an ionic strength of 0.1, the kinetic parameters have been determined. nih.gov
| Enzyme | Parameter | Value |
|---|---|---|
| Papain | Km (Michaelis Constant) | 52 ± 4 mM |
| kcat (Catalytic Constant) | 2.80 ± 0.1 s-1 |
In contrast, the bromelain-catalyzed hydrolysis of N-Benzoyl-L-serine methyl ester exhibits more complex kinetic behavior. nih.gov At pH 7.0, plots of initial velocity data in the form of [S₀]/vᵢ versus [S₀] (where S₀ is the initial substrate concentration and vᵢ is the initial velocity) are markedly curved with a downward concavity. nih.gov This deviation from linearity indicates that the reaction does not follow simple Michaelis-Menten kinetics. This behavior is interpreted as a case of substrate activation, where the binding of more than one substrate molecule to the enzyme influences the catalytic rate. A simplified model suggests that a ternary enzyme-substrate-substrate (ESS) complex is formed and that this complex is catalytically active. nih.gov
pH-Responsive Degradation Mechanisms of Related Amino Esters
While specific studies on the pH-responsive degradation of this compound are not detailed, investigations into related cationic poly(α-aminoester)s provide insight into potential mechanisms for amino esters. These related polymers are stable at low pH but undergo rapid and selective degradation at neutral or higher pH. nih.gov
The degradation mechanism for these related compounds involves an intramolecular nucleophilic attack. As the pH increases, amino groups within the polymer are deprotonated, becoming more nucleophilic. This can lead to an intramolecular attack on the nearby ester carbonyl group. For certain poly(aminoester)s, this process proceeds through sequential 1,5- and 1,6-O→N acyl shifts, ultimately resulting in the formation of neutral diketopiperazine structures. nih.gov The rate of this degradation is highly dependent on pH; for example, one study found that 50% degradation occurred in under 3 minutes at pH 7.0, while it took 29 minutes at pH 5.1. nih.gov This charge-altering degradative behavior showcases a dynamic response to environmental pH changes, a principle that could be relevant to the stability of other amino esters under varying pH conditions.
Theoretical Mechanistic Probes and Intermediates Identification
The enzymatic hydrolysis of this compound by cysteine proteases like papain and bromelain proceeds through a well-established mechanism involving a covalent acyl-enzyme intermediate. wikipedia.org The active site of these enzymes typically contains a catalytic triad (B1167595) (or dyad) of amino acid residues. In papain, this is a Cys-His-Asn triad. wikipedia.org
The proposed mechanism involves the following key steps and intermediates:
Nucleophilic Attack : The cysteine residue (Cys-25 in papain) in the active site, activated by the nearby histidine (His-159), acts as a nucleophile. It attacks the carbonyl carbon of the ester substrate. wikipedia.org
Formation of a Tetrahedral Intermediate : This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds from other residues in the active site, an area known as the oxyanion hole. nih.gov
Acyl-Enzyme Intermediate Formation : The tetrahedral intermediate collapses. The bond to the methyl ester's alcohol group is broken, and the alcohol is released. This results in the formation of a covalent acyl-enzyme intermediate, specifically a thioester linked to the active site cysteine. wikipedia.orgnih.gov
Deacylation : A water molecule enters the active site and is activated by the histidine residue. The water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. nih.gov
Enzyme Regeneration : This second intermediate collapses, breaking the thioester bond and releasing the N-Benzoylserine product. This step regenerates the free enzyme, ready for another catalytic cycle. wikipedia.orgnih.gov
Theoretical probes for these mechanisms include computational modeling and kinetic analysis. For example, the non-Michaelis-Menten kinetics observed with bromelain suggests a more complex model involving substrate activation and the formation of ternary complexes (ESS), which can be probed using computational methods based on function minimization to determine the relevant kinetic parameters. nih.gov
Advanced Analytical and Spectroscopic Characterization in N Benzoylserine Methyl Ester Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive analytical tool that provides fundamental information about the carbon-hydrogen framework of a molecule. nih.gov Different NMR techniques are employed to elucidate the structure, monitor reactions, and study the physical state of N-Benzoylserine methyl ester.
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the precise assignment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzoyl group, the amide proton, the protons on the serine backbone (α-CH and β-CH₂), and the methyl protons of the ester group. The coupling between adjacent non-equivalent protons provides valuable connectivity information. For instance, the α-CH proton signal would appear as a multiplet due to coupling with the amide proton and the diastereotopic β-CH₂ protons.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often used to confirm these assignments. A COSY spectrum reveals correlations between coupled protons, while an HSQC spectrum correlates each proton with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are representative values and can vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoyl-H (ortho) | ~7.8 | ~131 |
| Benzoyl-H (meta) | ~7.5 | ~128 |
| Benzoyl-H (para) | ~7.6 | ~133 |
| Amide-H (NH) | ~7.0 | N/A |
| Serine α-CH | ~4.7 | ~55 |
| Serine β-CH₂ | ~3.9 | ~62 |
| Methyl Ester (-OCH₃) | ~3.8 | ~52 |
| Benzoyl Carbonyl (C=O) | N/A | ~167 |
| Ester Carbonyl (C=O) | N/A | ~171 |
Distinct signals for the methyl ester group in ¹H NMR spectra can also be used to estimate the composition of diastereoisomeric mixtures, which is crucial when assessing racemization during peptide coupling reactions. rsc.org
Dynamic NMR, or reaction monitoring by NMR, is a technique used to obtain real-time feedback on the progress of a chemical reaction. magritek.com It provides insights into reaction kinetics, helps identify transient intermediates, and determines reaction endpoints. magritek.com By acquiring a series of ¹H NMR spectra at regular time intervals, the change in concentration of reactants, intermediates, and products can be quantified by integrating their respective signals. nih.govchemrxiv.org
This methodology can be applied to monitor the synthesis of this compound, for example, in the acylation of serine methyl ester with benzoyl chloride. The disappearance of reactant signals and the appearance of product signals can be tracked over time. Plotting the concentration versus time allows for the determination of reaction rates and kinetic parameters. This approach is non-destructive and provides a comprehensive view of the entire reaction mixture simultaneously. magritek.com Advanced setups involve carrying out the reaction in an external reactor and pumping the mixture through the NMR probe for continuous analysis. nih.govbeilstein-journals.org
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) is uniquely suited to study the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For molecules with significant conformational flexibility like this compound, ssNMR can be a powerful tool to determine its conformation within a crystal lattice. nih.gov
By analyzing the chemical shifts and through-space dipolar couplings (e.g., via Cross-Polarization Magic Angle Spinning, CP-MAS, and Nuclear Overhauser Effect experiments), ssNMR can provide information on torsion angles and intermolecular packing. This is particularly valuable in "NMR crystallography," where ssNMR data is used in conjunction with crystal structure prediction (CSP) calculations to elucidate the crystal structure of materials that are not amenable to single-crystal X-ray diffraction. nih.gov This approach can identify the most probable molecular arrangements and conformations of this compound in the solid phase.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile molecules without causing significant fragmentation. nih.gov This makes it ideal for the molecular characterization of this compound. In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed. nih.govyoutube.com
This compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode. High-resolution mass spectrometry can determine the molecular weight with high accuracy (typically <5 ppm), which allows for the confirmation of the elemental composition.
Table 2: Calculated m/z Values for this compound (C₁₁H₁₃NO₄, Exact Mass: 223.0845)
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₁₄NO₄]⁺ | 224.0917 |
| [M+Na]⁺ | [C₁₁H₁₃NNaO₄]⁺ | 246.0737 |
| [M+K]⁺ | [C₁₁H₁₃KNO₄]⁺ | 262.0476 |
Advanced MS techniques are crucial for studying dynamic chemical processes and identifying elusive reaction intermediates. researchgate.net
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique performed on a triple quadrupole mass spectrometer. springernature.com It offers high selectivity and sensitivity for quantifying specific target molecules in complex mixtures. nih.gov In an MRM experiment, a specific precursor ion (e.g., an ion of a suspected reaction intermediate) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. springernature.com This highly specific transition can be used to track the formation and consumption of intermediates during the synthesis or degradation of this compound, even at very low concentrations. nih.gov
Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. nih.gov It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.gov This technique is particularly powerful for separating isobaric ions—ions with the same mass-to-charge ratio but different structures, such as isomers or conformers. nih.govnih.gov In the context of this compound research, IMS-MS could be employed to separate and identify diastereomeric intermediates that may form during its synthesis. By coupling ion mobility separation with mass spectrometry, it is possible to gain detailed structural insights into transient species that are difficult to characterize by other means. researchgate.net
Derivatization Strategies for Enhanced Spectrometric Detection
While this compound possesses functional groups amenable to mass spectrometry (MS), its detection sensitivity and chromatographic behavior, particularly in gas chromatography-mass spectrometry (GC-MS), can be significantly improved through chemical derivatization. The primary target for derivatization on the this compound molecule is the free hydroxyl group of the serine residue.
Silylation: A common and effective strategy is silylation, which replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.comunina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com This process increases the volatility and thermal stability of the molecule, making it more suitable for GC-MS analysis. sigmaaldrich.com The resulting silyl ether derivative exhibits characteristic fragmentation patterns in the mass spectrometer, often involving the loss of the silyl group or fragments thereof, which aids in structural confirmation. The TBDMS derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
Acylation: Further acylation of the hydroxyl group is another viable strategy. Using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can introduce fluorinated acyl groups. nih.gov These derivatives are highly volatile and possess good gas chromatographic properties. nih.gov Their mass spectra are often characterized by distinct fragment ions that can be used for sensitive detection, including in selected ion monitoring (SIM) mode for quantitative studies. nih.gov
These derivatization techniques are not only pivotal for GC-MS but can also be applied in liquid chromatography-mass spectrometry (LC-MS) to enhance ionization efficiency and modify chromatographic retention for better separation from matrix components.
Table 1: Common Derivatization Strategies for this compound
| Derivatization Type | Reagent Example | Target Functional Group | Purpose |
|---|---|---|---|
| Silylation | MTBSTFA | Hydroxyl (-OH) | Increase volatility and thermal stability for GC-MS |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Increase volatility for GC-MS; enhance detection |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups present in this compound, serving as a molecular "fingerprint" for identification and structural elucidation.
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. By analyzing the spectrum of analogous compounds such as N-benzoyl-L-valine methyl ester and N-benzoyl-DL-alanine, the characteristic peaks for this compound can be predicted. nih.govnist.govscielo.org.mx
Key expected FT-IR absorption bands include:
N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond. scielo.org.mx
O-H Stretching: A broad band, typically around 3400-3500 cm⁻¹, arising from the hydroxyl group of the serine moiety.
C=O Stretching (Ester): A strong absorption peak around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. scielo.org.mx
C=O Stretching (Amide I): A strong, distinct band in the region of 1630-1660 cm⁻¹ is attributed to the amide carbonyl stretching. scielo.org.mx
N-H Bending (Amide II): A band around 1530-1550 cm⁻¹ results from the in-plane bending of the N-H bond coupled with C-N stretching.
C-O Stretching: Bands in the 1200-1300 cm⁻¹ region are associated with the C-O stretching of the ester group.
Aromatic C-H and C=C Stretching: Bands corresponding to the benzoyl group's aromatic ring vibrations appear in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch) regions.
Raman spectroscopy provides complementary information. While FT-IR is sensitive to polar functional groups, Raman is more sensitive to non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the aromatic ring and the carbon backbone. The Raman spectra of serine and related peptides show characteristic bands for COO⁻ rocking, CH₂ bending, and NH₂ rocking, which would be modified by the N-benzoyl and methyl ester groups in the target molecule. researchgate.netnih.govnih.gov
Table 2: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|---|
| O-H Stretch | 3400-3500 (broad) | Weak | Hydroxyl |
| N-H Stretch | 3300-3400 | Moderate | Amide |
| C=O Stretch (Ester) | 1730-1750 | Moderate | Ester Carbonyl |
| C=O Stretch (Amide I) | 1630-1660 | Strong | Amide Carbonyl |
| N-H Bend (Amide II) | 1530-1550 | Moderate | Amide |
| Aromatic C=C Stretch | 1450-1600 | Strong | Benzoyl Ring |
The synthesis of this compound, for instance, from the esterification of N-Benzoylserine, can be monitored in real-time using in-situ vibrational spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. nih.gov This technique allows for the continuous tracking of reactant consumption and product formation without the need for sample removal. nih.gov
By inserting an ATR probe directly into the reaction vessel, spectra can be collected at regular intervals. The progress of the esterification reaction can be followed by monitoring the appearance and increase in intensity of the characteristic ester carbonyl (C=O) peak around 1740 cm⁻¹, while simultaneously observing the decrease in the intensity of the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹) and C=O stretch (around 1700-1720 cm⁻¹) of the N-Benzoylserine starting material. This real-time data provides valuable kinetic information and helps in determining the reaction endpoint accurately. Similarly, monitoring peptide coupling reactions to form larger peptides from this compound can be achieved by tracking changes in the amide I and II bands. nih.govacs.orgchemrxiv.org
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for the analysis of this compound, enabling its separation from starting materials, byproducts, and other impurities, as well as its precise quantification.
Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for assessing the purity and quantifying this compound. researchgate.net Due to its polarity and relatively high molecular weight, direct analysis can be challenging. Therefore, derivatization of the hydroxyl group, as discussed in section 4.2.3 (e.g., silylation), is typically required to enhance volatility and improve peak shape. sigmaaldrich.comsigmaaldrich.com
For enantiomeric purity analysis, chiral GC columns are employed. researchgate.netuni-muenchen.de Stationary phases like Chirasil®-L-Val can separate the D- and L-enantiomers of the derivatized this compound, which is critical in stereoselective synthesis. researchgate.net The choice of derivatizing agent can sometimes influence the elution order of the enantiomers. sigmaaldrich.com
Table 3: Example GC Conditions for Analysis of a Derivatized Amino Acid Ester
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chirasil-L-Val, 25m x 0.25mm) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 220 °C at 5 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Detector | FID or MS |
| Derivatization | Silylation of the hydroxyl group |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and related compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. who.intnih.govnih.gov
Separation is typically achieved on a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with varying polarities. mdpi.com Detection is commonly performed using a UV detector, typically at a wavelength around 230-260 nm, where the benzoyl chromophore exhibits strong absorbance. researchgate.net
HPLC is also used to analyze the products of derivatization reactions, for instance, when N-acyl amino acids are derivatized with agents like 2,4′-dibromoacetophenone to form UV-active esters for enhanced detection. researchgate.netmdpi.com This approach is valuable for quantifying trace amounts of the compound or for analyzing complex mixtures. nih.gov
Table 4: Typical RP-HPLC Conditions for N-Benzoyl Amino Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.05 M Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, prized for its simplicity, speed, and cost-effectiveness. In the context of this compound synthesis, TLC is an indispensable tool for qualitatively monitoring the progress of the esterification reaction of N-Benzoylserine. This method allows for the rapid differentiation of the starting material, product, and any potential side products based on their differential affinities for the stationary and mobile phases, leading to distinct retardation factors (Rƒ).
The esterification of N-Benzoylserine to its methyl ester derivative involves the conversion of a carboxylic acid to a methyl ester. This functional group transformation results in a significant change in the polarity of the molecule. N-Benzoylserine, with its free carboxylic acid and hydroxyl group, is a relatively polar compound and thus exhibits strong interactions with a polar stationary phase like silica gel. Consequently, it will have a lower Rƒ value. In contrast, this compound is less polar due to the masking of the carboxylic acid group, leading to weaker interactions with the silica gel and a higher Rƒ value. This difference in polarity is the fundamental principle that enables effective reaction monitoring by TLC.
Stationary and Mobile Phases
For the analysis of this compound and its precursor, the most commonly employed stationary phase is silica gel 60 F254 pre-coated on aluminum or glass plates. The "F254" designation indicates the presence of a fluorescent indicator that facilitates the visualization of UV-active compounds under a UV lamp at 254 nm.
The selection of an appropriate mobile phase, or eluent, is critical for achieving good separation of the spots on the TLC plate. A common and versatile solvent system for compounds of intermediate polarity, such as N-acyl amino acid esters, is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. wvu.edu The polarity of the eluent can be finely tuned by varying the ratio of these two solvents to optimize the separation. For instance, a higher proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to travel further up the plate (higher Rƒ values). Conversely, a higher proportion of n-hexane will result in lower Rƒ values for all components.
Reaction Monitoring in Practice
To monitor the esterification of N-Benzoylserine, a small aliquot of the reaction mixture is periodically withdrawn and spotted onto a TLC plate. Alongside the reaction mixture, it is standard practice to spot the starting material (N-Benzoylserine) and, if available, a pure sample of the product (this compound) as references.
As the reaction proceeds, the TLC plate will show a gradual change in the spot pattern. Initially, a prominent spot corresponding to N-Benzoylserine will be observed at a low Rƒ value. As the reaction progresses, a new spot corresponding to the less polar this compound will appear at a higher Rƒ value, and its intensity will increase over time. Concurrently, the intensity of the starting material spot will diminish. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.
| Compound Name | Structure | Functional Groups | Expected Polarity | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rƒ Value |
| N-Benzoylserine | C₁₀H₁₁NO₄ | Carboxylic Acid, Amide, Hydroxyl, Benzene Ring | High | 1:1 | ~ 0.35 |
| This compound | C₁₁H₁₃NO₄ | Methyl Ester, Amide, Hydroxyl, Benzene Ring | Moderate | 1:1 | ~ 0.65 |
Visualization Techniques
Since N-Benzoylserine and its methyl ester are colorless compounds, visualization techniques are necessary to observe the separated spots on the TLC plate.
UV Light: The benzoyl group in both molecules contains a chromophore that absorbs UV light. When a TLC plate with a fluorescent indicator (F254) is exposed to short-wave UV light (254 nm), the entire plate will fluoresce with a green glow. The spots where the UV-active compounds are located will quench this fluorescence and appear as dark spots. This is a non-destructive method, allowing for further analysis of the separated compounds if needed.
Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is another common visualization method. Iodine sublimes and reversibly adsorbs onto the organic compounds on the plate, rendering them visible as brownish-yellow spots. This method is also generally non-destructive, as the iodine will eventually evaporate.
Chemical Stains: Destructive visualization techniques involve spraying the TLC plate with a chemical reagent that reacts with the compounds to produce colored spots, often upon heating. For N-Benzoylserine and its methyl ester, several stains could be effective:
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the hydroxyl group present in both N-Benzoylserine and its methyl ester. It typically produces yellow-to-brown spots on a purple background.
Ninhydrin Stain: While ninhydrin is primarily used for detecting primary and secondary amines, it can sometimes react with amides under forcing conditions, though it is not the most reliable stain for these compounds.
p-Anisaldehyde Stain: This stain is a general-purpose reagent that can react with a wide variety of functional groups to produce colored spots upon heating.
The following table summarizes the common visualization techniques applicable to this compound research.
| Visualization Method | Principle | Applicability to N-Benzoylserine Derivatives | Appearance of Spots | Nature of Method |
| UV Light (254 nm) | Quenching of fluorescence by UV-absorbing compounds. | Highly effective due to the benzoyl group. | Dark spots on a fluorescent green background. | Non-destructive |
| Iodine Vapor | Reversible adsorption of iodine onto organic compounds. | Effective for general visualization. | Brownish-yellow spots. | Generally Non-destructive |
| Potassium Permanganate Stain | Oxidation of functional groups (e.g., hydroxyl). | Effective due to the serine backbone's hydroxyl group. | Yellow to brown spots on a purple background. | Destructive |
| p-Anisaldehyde Stain | Chemical reaction with various functional groups upon heating. | Generally effective for a broad range of organic compounds. | Variably colored spots. | Destructive |
By employing TLC with an appropriate solvent system and visualization technique, researchers can efficiently and effectively monitor the synthesis of this compound, ensuring the reaction proceeds to completion and providing a preliminary assessment of the product's purity.
Applications and Research Contexts of N Benzoylserine Methyl Ester in Chemical Synthesis
Applications in Peptide Chemistry and Amino Acid Derivative Synthesis
In the realm of peptide chemistry, the strategic use of protecting groups is paramount to control the sequence of amide bond formation. N-Benzoylserine methyl ester is a doubly protected serine derivative, with the amine group masked by a benzoyl group and the carboxylic acid protected as a methyl ester. This protection scheme allows for selective transformations at the side-chain hydroxyl group or controlled deprotection for subsequent peptide coupling reactions.
The benzoyl group, while robust, can be removed under specific hydrolytic conditions, although it is less common as a primary N-protecting group in modern solid-phase peptide synthesis (SPPS) compared to Fmoc or Boc groups. However, N-benzoyl protected amino acids find utility in solution-phase peptide synthesis. The methyl ester can be selectively hydrolyzed to the free carboxylic acid, which can then be activated for coupling with the N-terminus of another amino acid or peptide fragment.
A common application involves the synthesis of dipeptides and short peptide fragments. For instance, after the saponification of the methyl ester to yield N-benzoylserine, standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be employed to form a peptide bond with another amino acid ester. This approach is valuable for the controlled, stepwise synthesis of peptides in solution.
| Application Area | Role of this compound | Key Transformations |
| Peptide Synthesis | Protected amino acid precursor | Saponification of methyl ester, amide bond formation |
| Dipeptide Synthesis | Starting material for solution-phase synthesis | Hydrolysis of ester, coupling with another amino acid |
| Amino Acid Derivatives | Intermediate for further functionalization | Modification of the hydroxyl group |
Utility as a Chiral Building Block in Complex Organic Synthesis
The inherent chirality of this compound, derived from the natural L-serine, makes it a valuable chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The defined stereocenter at the α-carbon allows for the stereospecific construction of new chiral centers, a critical aspect in the synthesis of bioactive compounds where stereochemistry dictates biological activity.
This "chiral pool" approach leverages the readily available and enantiomerically pure starting material to introduce chirality into a target molecule without the need for asymmetric synthesis or chiral resolution. The protected functional groups of this compound allow for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the serine core.
For example, the hydroxyl group can be modified through etherification, esterification, or oxidation, leading to a diverse array of chiral synthons. The benzoyl and methyl ester groups can then be selectively removed at a later stage of the synthesis to unmask the amino and carboxyl functionalities for further elaboration. This strategy has been employed in the synthesis of various bioactive molecules, although specific examples detailing the use of this compound are not extensively documented in readily accessible literature. However, the principles of its application can be inferred from syntheses utilizing similarly protected serine derivatives.
Role in the Synthesis of Heterocyclic Compounds
This compound as a Precursor for Nitrogen and Sulfur Heterocycles
N-Acyl amino acid derivatives, such as this compound, are valuable precursors for the synthesis of various heterocyclic compounds, particularly oxazolines and thiazolines. These five-membered heterocyclic rings are present in numerous natural products and bioactive molecules and also serve as important intermediates in organic synthesis.
The synthesis of 2-substituted oxazolines can be achieved through the cyclodehydration of β-hydroxy amides. In the case of this compound, the N-benzoyl group and the serine backbone constitute the necessary β-hydroxy amide functionality. Treatment with a dehydrating agent can promote an intramolecular cyclization, where the hydroxyl group attacks the activated amide carbonyl, leading to the formation of a 2-phenyloxazoline derivative. While direct literature on this specific transformation for this compound is sparse, the synthesis of Methyl benzoyl-L-serinate has been reported as a precursor for oxazolines.
Similarly, thiazolines can be synthesized from N-acylserine derivatives. This transformation typically involves the conversion of the hydroxyl group to a leaving group, followed by reaction with a sulfur nucleophile, or by direct reaction with a thionating agent like Lawesson's reagent, which would convert the amide carbonyl to a thioamide, followed by intramolecular cyclization. The resulting thiazoline (B8809763) ring is a key structural motif in many biologically active compounds.
| Heterocycle | Synthetic Strategy | Key Intermediate |
| Oxazoline | Intramolecular cyclodehydration | β-hydroxy amide |
| Thiazoline | Thionation followed by cyclization | β-hydroxy thioamide |
Engagement in Supramolecular Chemistry Investigations
Host-Guest Systems and Ester Functionalities in Supramolecular Assemblies
While specific studies detailing the use of this compound as a guest in synthetic host-guest systems are not widely reported, related N-benzoyl amino esters have been studied in this context. The benzoyl group provides a hydrophobic aromatic moiety that can be recognized by host molecules with hydrophobic cavities, such as cyclodextrins or calixarenes. The binding of the guest within the host can alter its physical and chemical properties, such as solubility and reactivity.
Supramolecular Catalysis Involving Ester Substrates
Supramolecular catalysis aims to mimic the efficiency and selectivity of enzymes by using synthetic host molecules to catalyze chemical reactions. The hydrolysis of esters is a common reaction studied in this context. The host molecule can bind the ester substrate and position it favorably for reaction with a nucleophile, or the host itself may contain catalytic functional groups.
A study on the enzymatic hydrolysis of N-benzoyl-L-serine methyl ester by bromelain (B1164189) and papain has been reported. This research demonstrates that the ester can serve as a substrate for catalytic hydrolysis. In the context of supramolecular catalysis, a synthetic host, such as a modified cyclodextrin, could be designed to bind this compound and catalyze its hydrolysis. The benzoyl group would likely serve as the primary binding element, positioning the methyl ester group near catalytic residues appended to the cyclodextrin. Such studies provide insights into enzyme mimicry and the development of artificial enzymes.
Theoretical and Computational Investigations of N Benzoylserine Methyl Ester
Quantum Chemical Calculations: DFT and Molecular Orbital Theory
DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the optimized molecular geometry and vibrational frequencies of the molecule. For N-benzoyl glycine (B1666218), such calculations have been used to interpret infrared and Raman spectra with a high degree of accuracy, aided by potential energy distribution (PED) analysis. Similar accuracy would be expected for N-Benzoylserine methyl ester.
A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. nrel.gov A smaller energy gap suggests higher reactivity.
For N-benzoyl glycine, the HOMO is typically localized on the benzoyl group, while the LUMO is distributed across the glycine moiety. This suggests that the benzoyl group is the primary site for electrophilic attack, while the amino acid portion is more susceptible to nucleophilic attack. The presence of the hydroxyl and methyl ester groups in this compound would be expected to modulate these energies. The electron-withdrawing nature of the methyl ester group could lower the LUMO energy, potentially making the molecule a better electron acceptor. The hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, would also influence the electronic distribution.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be applied to this compound to understand intramolecular charge transfer and delocalization of electron density. In N-benzoyl glycine, NBO analysis reveals significant intramolecular charge transfer, contributing to its stability. A similar analysis for this compound would likely show comparable charge transfer interactions, with additional contributions from the hydroxyl and ester functionalities.
The following table presents hypothetical, yet expected, quantum chemical parameters for this compound, based on the analysis of N-benzoyl glycine and other similar molecules.
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on the benzoyl group | Indicates the region susceptible to electrophilic attack |
| LUMO Energy | Relatively low, influenced by the ester group | Indicates the region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability | Indicator of chemical reactivity and polarizability |
| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl and hydroxyl oxygens | Predicts sites for electrophilic and nucleophilic attack |
Computational Modeling of Reaction Kinetics and Energy Landscapes
Computational methods are invaluable for modeling the kinetics of chemical reactions and exploring their energy landscapes, providing a deeper understanding of reaction mechanisms and transition states. A notable experimental study on the kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester, catalyzed by the enzymes bromelain (B1164189) and papain, provides a basis for such computational investigations. amanote.comnih.govnih.gov
The study revealed that for the bromelain-catalyzed hydrolysis, the reaction kinetics are complex and indicative of substrate activation. amanote.com Computational methods based on function minimization were employed to determine the apparent kinetic parameters. amanote.comnih.govnih.gov
The following table summarizes the experimentally determined kinetic parameters for the bromelain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester at pH 7.0, I=0.1, and 25°C. nih.gov
| Kinetic Parameter | Value | Description |
|---|---|---|
| Km1 | 1.22 ± 0.73 mM | Dissociation constant of the enzyme-substrate (ES) complex |
| k | 1.57 x 10-2 ± 0.32 x 10-2 s-1 | Rate constant for the breakdown of the ES complex to products |
| Ka2 | 0.38 ± 0.06 M | Dissociation constant for the breakdown of the SES complex to ES and substrate |
| k' | 0.45 ± 0.04 s-1 | Rate constant for the breakdown of the ternary (SES) complex |
While this study provides experimental data, computational modeling could further elucidate the reaction mechanism at a molecular level. For instance, quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model the active site of the enzyme with the substrate bound. Such simulations would allow for the calculation of the reaction energy profile, including the energies of intermediates and transition states. This would provide insights into the bond-breaking and bond-forming steps of the hydrolysis reaction.
Furthermore, theoretical studies on the elimination kinetics of other N-acyl amino acid esters, such as N-Benzyl Glycine Ethyl Ester, have demonstrated the utility of DFT calculations (e.g., at the B3LYP/6-31G* level of theory) in elucidating reaction mechanisms. nih.gov For the thermal decomposition of N-Benzyl Glycine Ethyl Ester, a concerted nonsynchronous six-membered cyclic transition state was proposed based on computational results. A similar approach could be applied to model the uncatalyzed hydrolysis or other reactions of this compound to understand the intrinsic reactivity of the molecule.
In Silico Studies of Stereochemical Preferences and Conformational Analysis
The conformational flexibility of this compound is a key determinant of its physical properties and biological activity. In silico methods, such as molecular mechanics and quantum chemical calculations, are well-suited to explore the potential energy surface of the molecule and identify its preferred conformations.
The conformational landscape of this compound is primarily defined by the torsion angles of its backbone (φ, ψ) and side chain (χ1, χ2). The bulky N-benzoyl group is expected to impose significant steric constraints on the φ torsion angle, likely favoring a trans conformation of the amide bond to minimize steric hindrance.
Computational studies on similar dipeptides and amino acid derivatives have shown that Ramachandran plots, which map the energetically allowed regions of φ and ψ, can be effectively generated using both molecular mechanics force fields (like AMBER) and ab initio methods. researchgate.net For this compound, it is anticipated that the allowed conformational space would be more restricted compared to a simple serine residue due to the presence of the benzoyl group.
The side chain of the serine residue, with its hydroxyl group, introduces further conformational possibilities and the potential for intramolecular hydrogen bonding. The χ1 and χ2 torsion angles will determine the orientation of the hydroxyl group, which can form hydrogen bonds with the amide carbonyl or the ester group. These intramolecular interactions can significantly stabilize certain conformations.
The following table outlines the key dihedral angles in this compound and the expected factors influencing their preferences.
| Dihedral Angle | Atoms Defining the Angle | Expected Preference and Influencing Factors |
|---|---|---|
| φ (phi) | C'-N-Cα-C' | Restricted due to steric hindrance from the benzoyl group. |
| ψ (psi) | N-Cα-C'-O | Influenced by the size of the methyl ester group and potential hydrogen bonding. |
| ω (omega) | Cα-C'-N-Cα | Strongly prefers a trans (≈180°) conformation for the amide bond. |
| χ1 (chi1) | N-Cα-Cβ-Oγ | Determines the orientation of the side chain; influenced by potential intramolecular hydrogen bonds. |
| χ2 (chi2) | Cα-Cβ-Oγ-Hγ | Rotation of the hydroxyl proton; influences hydrogen bonding capabilities. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time. While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-established for analogous systems like amino acid solutions and acylated proteins.
MD simulations can provide detailed insights into the intermolecular interactions of this compound in various solvents, such as water or organic solvents. These simulations can reveal the structure of the solvation shell around the molecule and identify specific hydrogen bonding patterns. The benzoyl group, with its aromatic ring, can participate in π-π stacking and hydrophobic interactions, while the amide, ester, and hydroxyl groups are capable of forming hydrogen bonds.
In an aqueous environment, water molecules would be expected to form a structured hydration layer around the polar groups of this compound. The dynamics of these water molecules and their hydrogen bonding lifetimes with the solute can be quantified through MD simulations. Such simulations on other N-acyl amino acid derivatives have shown that the nature of the acyl chain significantly influences the molecule's interaction with lipid membranes.
Furthermore, MD simulations can be employed to study the aggregation behavior of this compound at higher concentrations. These simulations could predict whether the molecules tend to self-assemble and characterize the nature of the intermolecular forces driving such aggregation.
The following table summarizes the types of intermolecular interactions that this compound is expected to participate in, which can be investigated using molecular dynamics simulations.
| Type of Interaction | Functional Group(s) Involved | Potential Significance |
|---|---|---|
| Hydrogen Bonding | Amide (N-H as donor, C=O as acceptor), Hydroxyl (O-H as donor, O as acceptor), Ester (C=O as acceptor) | Crucial for solvation in polar solvents and for forming specific intermolecular contacts. |
| π-π Stacking | Benzoyl group (aromatic ring) | Can lead to self-association and interaction with other aromatic molecules. |
| Hydrophobic Interactions | Benzoyl group and methyl group | Important for behavior in aqueous solution and interactions with nonpolar environments. |
| van der Waals Forces | Entire molecule | Contribute to the overall intermolecular potential and packing in the condensed phase. |
Future Perspectives and Emerging Research Avenues for N Benzoylserine Methyl Ester
Innovations in Asymmetric Synthesis of Serine Derivatives
The precise control of stereochemistry is paramount in the synthesis of biologically relevant molecules, and N-Benzoylserine methyl ester, as a chiral compound, is no exception. Future research will focus on developing more efficient and highly selective asymmetric syntheses. One promising direction is the refinement of stereodivergent synthetic routes, which allow for the creation of all possible stereoisomers of a molecule from a common starting material. For instance, methods employing Sharpless asymmetric dihydroxylation have been used to create key chiral intermediates like cyclic sulfates and aziridines from α,β-unsaturated esters, which can then be converted into optically pure β-substituted serine derivatives. nih.govresearchgate.net
Another key area of innovation lies in the expanded use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products like serine itself as starting materials. mdpi.com L-serine and its derivatives can be used to synthesize complex molecules and establish crucial stereocenters. mdpi.com The inherent chirality of serine can guide subsequent reactions to produce the desired stereoisomer with high selectivity. mdpi.com
Furthermore, the field of organocatalysis is set to revolutionize the asymmetric synthesis of serine derivatives. chiralpedia.com Chiral organic molecules, such as proline derivatives and N-heterocyclic carbenes, are emerging as powerful alternatives to traditional metal-based catalysts. chiralpedia.com These organocatalysts offer advantages in terms of lower toxicity, environmental impact, and operational simplicity, aligning with the principles of green chemistry. chiralpedia.com The integration of these innovative synthetic strategies will be crucial for accessing enantiomerically pure this compound and its analogs for various applications.
Table 1: Emerging Strategies in Asymmetric Synthesis of Serine Derivatives
| Synthetic Strategy | Description | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Stereodivergent Synthesis | Utilizes common intermediates to produce multiple stereoisomers of the target molecule. nih.gov | Access to all possible diastereomers and enantiomers for comparative studies. | Synthesis of (R)- and (S)-N-Benzoylserine methyl ester and its diastereomers with β-substituents. |
| Chiral Pool Approach | Employs naturally occurring chiral molecules, like L-serine, as starting materials. mdpi.com | High enantiopurity, cost-effective starting materials. | Enantioselective synthesis of L-N-Benzoylserine methyl ester from natural L-serine. |
| Organocatalysis | Uses small, chiral organic molecules to catalyze asymmetric reactions. chiralpedia.com | Environmentally friendly, avoids heavy metal contamination, often highly selective. | Enantioselective benzoylation or esterification steps in the synthesis pathway. |
| Continuous Flow Chemistry | Performs reactions in a continuously flowing stream rather than in a batch. chiralpedia.com | Improved safety, scalability, automation, and reaction control. | Automated and scalable production of enantiomerically pure this compound. |
Elucidation of Undiscovered Reactivity Pathways
The chemical structure of this compound, featuring a hydroxyl group, an amide, and an ester, suggests a rich and potentially unexplored reactivity. Future research is expected to uncover novel reaction pathways beyond its fundamental transformations. The hydroxyl group, in particular, is a key functional handle that can participate in a variety of reactions. Its strategic activation and subsequent displacement could lead to the synthesis of novel serine derivatives with diverse functionalities. researchgate.net
Investigations into intramolecular reactions could reveal new cyclization pathways, potentially leading to the formation of oxazolidine (B1195125) or other heterocyclic systems under specific conditions. The interplay between the different functional groups under various catalytic or reaction conditions is a fertile ground for discovering unprecedented chemical transformations. For example, studies on related amino alcohols like serinol have shown that reactions with aldehydes and ketones can be highly regioselective, yielding either imines or oxazolidines depending on the steric and electronic properties of the carbonyl compound. acs.org
Moreover, the potential for this compound to act as an acylating agent in non-enzymatic reactions within biological systems is an intriguing avenue. Research into reactive acyl-CoA species has shown that certain metabolites can undergo intramolecular catalysis to form intermediates that non-enzymatically modify proteins. bohrium.com Future studies could explore whether this compound or its metabolites could participate in similar non-enzymatic acylation pathways, revealing new roles in cellular processes. bohrium.combohrium.com
Exploration of Novel Catalytic and Biocatalytic Transformations
The development of novel catalytic systems is crucial for unlocking new synthetic routes and functionalization strategies for this compound. While traditional catalysis will continue to play a role, significant advances are anticipated from the fields of biocatalysis and photoredox catalysis.
Biocatalysis, using isolated enzymes or whole microorganisms, offers unparalleled selectivity and efficiency under mild, environmentally benign conditions. chiralpedia.com Enzymes such as transaminases, lipases, and proteases could be employed for the stereoselective synthesis or modification of this compound. For instance, transaminases have been successfully used in the industrial synthesis of chiral amines, and similar enzymatic approaches could be developed for serine derivatives. chiralpedia.com The degradation of serine in humans involves enzymes like serine dehydratase and serine-pyruvate transaminase, which could potentially be repurposed or engineered for synthetic applications. nih.gov
In parallel, emerging areas of chemical catalysis, such as photoredox catalysis, provide new avenues for activating and transforming molecules. chiralpedia.com This technique uses light to initiate redox reactions, enabling transformations that are difficult to achieve with conventional methods. The application of photoredox catalysis could open up new pathways for C-H functionalization, cross-coupling reactions, or the introduction of novel substituents onto the this compound scaffold. The combination of organocatalysis with photoredox catalysis is a particularly powerful strategy for achieving novel asymmetric transformations. chiralpedia.com
Table 2: Advanced Catalytic Methods for Transforming Serine Derivatives
| Catalysis Type | Description | Potential Transformation of this compound |
|---|---|---|
| Biocatalysis | Use of enzymes or whole cells to catalyze chemical reactions. chiralpedia.com | Enantioselective hydrolysis of the methyl ester; stereoselective modification of the hydroxyl group. |
| Organocatalysis | Employs small chiral organic molecules as catalysts. chiralpedia.com | Asymmetric functionalization of the α-carbon or β-carbon. |
| Photoredox Catalysis | Utilizes light-absorbing catalysts to mediate electron transfer processes. chiralpedia.com | Novel C-H bond functionalization; decarboxylative couplings. |
| Heterogeneous Catalysis | Involves catalysts in a different phase from the reactants, often solid catalysts in liquid-phase reactions. mdpi.com | Selective hydrogenation, oxidation, or esterification/transesterification reactions with improved catalyst recovery and reuse. |
Synergistic Application of Advanced Analytical and Computational Tools
The detailed study of this compound, from its synthesis to its potential applications, will be significantly enhanced by the synergistic use of advanced analytical and computational methods.
In the realm of analytical chemistry, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are indispensable tools. researchgate.netacs.org To analyze chiral molecules like serine derivatives, pre-column derivatization with chiral reagents is often employed to separate enantiomers. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) combined with chiral thiols (e.g., isobutyryl-L-cysteine) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) allow for the sensitive and selective quantification of different stereoisomers. nih.gov Capillary electrophoresis (CE) also represents a powerful technique for resolving enantiomeric derivatives, offering high resolution and sensitivity. researchgate.net These advanced separation techniques are crucial for monitoring the stereochemical outcome of asymmetric syntheses and for studying the compound's behavior in complex matrices.
Computational chemistry provides powerful predictive capabilities that can guide experimental work. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to investigate reaction mechanisms, predict the stability of intermediates, and rationalize the stereochemical outcomes of asymmetric reactions. nih.gov For example, computational studies have been used to understand the esterolytic activity of reagents and the decomposition pathways of methyl esters. nih.govresearchgate.net By calculating properties like free energy of protonation and charge distributions, researchers can predict the reactivity of this compound and design more effective catalysts and reaction conditions. nih.gov This synergy between advanced analytical characterization and in-silico prediction will accelerate the pace of discovery in the study of this compound.
Q & A
Q. What are the common synthetic routes for N-Benzoylserine methyl ester, and what methodological considerations are critical for achieving high yields?
this compound is typically synthesized via the reduction of intermediates using aluminum amalgam, as demonstrated in esterification reactions involving sodium salts . Key methodological considerations include:
- Reagent stoichiometry : Precise molar ratios of benzoylating agents (e.g., benzoyl chloride) to serine derivatives to minimize side reactions.
- Reduction conditions : Use of aluminum amalgam under controlled pH and temperature to ensure selective reduction without over-hydrolysis.
- Byproduct management : Acetic acid and water are common byproducts; extraction techniques (e.g., ether-based phase separation) are critical for isolating the ester .
Q. How is this compound characterized, and what analytical techniques are essential for confirming its purity and structure?
Characterization requires a multi-technique approach:
- Chromatography : GC-MS or HPLC to assess purity and quantify methyl ester content, as seen in biodiesel methyl ester analyses .
- Spectroscopy : H/C NMR for structural confirmation of the benzoyl and methyl ester moieties. FT-IR can validate carbonyl (C=O) and ester (C-O) functional groups.
- Elemental analysis : To verify empirical formula consistency, particularly when synthesizing derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction parameters for synthesizing this compound using statistical experimental design methods?
The Taguchi method is highly effective for optimizing synthesis parameters:
- Orthogonal arrays : Design experiments with factors like catalyst concentration (e.g., KOH), molar ratios (alcohol-to-oil), and temperature. A L9 (3) orthogonal array reduces experimental runs while capturing interactions .
- Signal-to-noise (S/N) ratios : Prioritize parameters with the largest S/N ratios (e.g., catalyst concentration contributes 77.6% to yield variance in methyl ester synthesis) .
- Validation : Confirm optimal conditions (e.g., 1.5 wt% KOH at 60°C) via triplicate runs to ensure reproducibility .
Q. What strategies are recommended for resolving contradictions in experimental data related to the stability or reactivity of this compound?
- Purity verification : Contradictions in reactivity may stem from impurities. Use GC-MS or NMR to identify contaminants (e.g., residual benzoyl chloride) .
- Stability testing : Monitor degradation under varying storage conditions (e.g., exposure to light, humidity) using accelerated stability protocols. Decomposition products like CO or NO may form under oxidative stress .
- Cross-method validation : Compare results from independent techniques (e.g., HPLC vs. titrimetry) to rule out method-specific biases .
Q. How does the choice of catalyst influence the synthesis efficiency and byproduct formation in this compound production?
- Homogeneous catalysts : Acidic catalysts (e.g., HSO) favor esterification but require higher temperatures, risking decomposition. Basic catalysts (e.g., KOH) accelerate transesterification but are sensitive to free fatty acid content .
- Catalyst concentration : Excess KOH (>1.5 wt%) may saponify esters, reducing yield. Optimize via Taguchi-designed experiments to balance reaction rate and byproduct suppression .
- Reusability : Heterogeneous catalysts (e.g., immobilized lipases) can reduce waste but require activity assays to ensure consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
